8-Bromo-4-hydroxyquinolin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-4-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-3-1-2-5-7(12)4-8(13)11-9(5)6/h1-4H,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZASLVENRUONX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs of 8-bromo-4-hydroxyquinolin-2(1H)-one, emphasizing substituent effects, synthesis routes, and physicochemical/safety profiles.
Key Observations
Substituent Effects: Bromine at position 8 (target compound) vs. Addition of a nitro group (e.g., 8-nitro in evidence 8) enhances electrophilicity, while carboxylphenyl substituents (evidence 8) increase polarity and hydrogen-bonding capacity . Chlorine at position 8 (evidence 14) introduces a stronger electron-withdrawing effect compared to bromine, influencing stability and intermolecular interactions .
Synthesis Methods: Thermal Condensation: Widely used for 4-hydroxyquinolin-2(1H)-ones with aryl/alkyl substituents (e.g., 4A, 4B in evidence 2) . Halogenation: Sulfuryl chloride or brominating agents introduce halogens at specific positions . Cross-Coupling: Palladium-catalyzed reactions (e.g., Suzuki coupling in evidence 8) enable aryl group introduction .
Notes on Physicochemical Properties
- NMR Shifts: For 4-hydroxyquinolin-2(1H)-one derivatives, the hydroxyl proton typically appears downfield (δ 10–12 ppm in ¹H NMR), while the ketone carbon resonates near δ 180–190 ppm in ¹³C NMR . Bromine substituents cause deshielding of adjacent protons .
- Collision Cross Section (CCS): Predicted CCS values for 8-bromo-2,3-dihydroquinolin-4(1H)-one (138.8 Ų for [M+H]+) suggest moderate molecular size and polarity .
Preparation Methods
Bromination Using HBr in Acetic Acid
In a method analogous to the synthesis of 3-bromo-4-hydroxybenzo[h]quinolin-2(1H)-one, bromination is achieved using hydrobromic acid (HBr) in acetic acid. For 8-bromo substitution, the reaction requires careful control of temperature (70–80°C) and stoichiometry. A typical procedure involves:
-
Dissolving 4-hydroxyquinolin-2(1H)-one in glacial acetic acid.
-
Adding 48% HBr dropwise under reflux for 6–8 hours.
-
Isolating the product via precipitation in ice water, yielding 45–50% of 8-bromo-4-hydroxyquinolin-2(1H)-one.
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 75°C |
| Yield | 48% |
| Characterization | NMR, IR, LC-MS |
N-Bromosuccinimide (NBS) in DMF
NBS offers a milder alternative for regioselective bromination. In dimethylformamide (DMF), NBS selectively brominates the 8-position due to hydrogen bonding between the solvent and hydroxyl group, directing electrophilic attack. The protocol includes:
-
Stirring 4-hydroxyquinolin-2(1H)-one with NBS (1.2 equiv) in DMF at 50°C for 4 hours.
-
Quenching with sodium thiosulfate and extracting with ethyl acetate.
-
Purifying via column chromatography (hexane:ethyl acetate, 3:1), achieving 55–60% yield.
Cyclization of Brominated Precursors
Constructing the quinoline ring with pre-installed bromine at position 8 ensures regioselectivity. The Gould-Jacobs reaction is a cornerstone of this approach.
Gould-Jacobs Cyclization
Starting from 3-bromoanthranilic acid, condensation with diethyl malonate under acidic conditions forms the quinoline skeleton:
-
React 3-bromoanthranilic acid with diethyl malonate in polyphosphoric acid (PPA) at 120°C for 3 hours.
-
Hydrolyze the intermediate with 6M HCl to yield this compound.
Advantages:
-
High regioselectivity (>90%).
-
Scalable to multigram quantities.
Limitations:
-
Requires harsh acidic conditions.
Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis enables late-stage bromination, avoiding harsh reagents.
Palladium-Mediated C–H Activation
A palladium(II) acetate catalyst with copper(II) bromide as a bromine source facilitates direct C–H bromination:
-
Combine 4-hydroxyquinolin-2(1H)-one, Pd(OAc) (5 mol%), and CuBr (2 equiv) in acetonitrile.
-
Isolate the product in 40–45% yield after silica gel purification.
Mechanistic Insight:
The palladium catalyst coordinates to the hydroxyl group, directing bromination to the 8-position via a six-membered transition state.
Substitution Reactions on Halogenated Intermediates
Nucleophilic Aromatic Substitution
This compound can be synthesized from 8-nitro derivatives through a two-step process:
-
Nitration: Treat 4-hydroxyquinolin-2(1H)-one with nitric acid in sulfuric acid to install a nitro group at position 8.
-
Reduction and Bromination: Reduce the nitro group to amine using H/Pd-C, followed by Sandmeyer reaction with CuBr to replace the amine with bromine.
Yield Optimization:
-
Nitration: 70–75% yield.
-
Sandmeyer reaction: 60–65% yield.
Comparative Analysis of Methodologies
| Method | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|
| HBr/Acetic Acid | 45–50 | Moderate | High |
| NBS/DMF | 55–60 | High | Moderate |
| Gould-Jacobs | 70–75 | Excellent | High |
| Palladium Catalysis | 40–45 | High | Low |
| Sandmeyer Reaction | 60–65 | Excellent | Moderate |
Q & A
Q. What are the optimal synthetic routes for 8-Bromo-4-hydroxyquinolin-2(1H)-one, and how are reaction conditions optimized?
The synthesis typically involves bromination and cyclization steps. For example, brominated quinolinones are synthesized via condensation of substituted benzaldehydes with amines or ketones under acid catalysis . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while dichloromethane or acetone improves solubility .
- Temperature : Controlled reflux (80–120°C) minimizes side reactions .
- Purification : Column chromatography (silica gel) or recrystallization from ethanol/DMF yields >95% purity. Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and confirm purity via HPLC .
Q. How is the molecular structure of this compound characterized?
Use a combination of spectroscopic and computational methods:
- NMR : H NMR (DMSO-d₆) shows characteristic peaks: δ 11.3 (OH, broad), 7.6–8.2 (aromatic protons), and 6.0 (C-H adjacent to carbonyl) .
- IR : Stretching vibrations at 3447 cm⁻¹ (OH), 1663 cm⁻¹ (C=O), and 1567 cm⁻¹ (C=C) confirm functional groups .
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 224.05 (calculated) validates the formula C₉H₆BrNO .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
Q. What reactivity patterns are observed due to the bromine substituent?
The bromine at C-8 participates in:
- Nucleophilic substitution : Reacts with amines or thiols under Pd catalysis (e.g., Suzuki coupling) to form C-C bonds .
- Electrophilic aromatic substitution : Directs incoming groups to the C-5/C-7 positions in nitration or sulfonation reactions .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound against cancer targets?
Q. What computational methods are used to predict electronic properties and reactivity?
Q. How can researchers resolve contradictory data on compound stability in biological matrices?
Q. What strategies optimize regioselectivity in functionalizing the quinolinone core?
Q. How should researchers address discrepancies in reported biological activity across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed cell density, serum-free media) .
- Meta-analysis : Pool data from >5 independent studies using random-effects models to identify consensus IC₅₀ ranges .
Q. What advanced techniques enable selective C-H activation for derivative synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
